7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Catalog No.
S12325343
CAS No.
193201-63-7
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

CAS Number

193201-63-7

Product Name

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

IUPAC Name

7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)10-13-11-14(6-7-15-13)16-8-9-17-14/h1-5,13,15H,6-11H2

InChI Key

HRLONMPLBXNTCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)CC3=CC=CC=C3

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both dioxane and azaspiro components. The molecular formula for this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, and it features a distinctive arrangement of functional groups that contribute to its chemical reactivity and potential biological activity. This compound is primarily researched for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The chemical behavior of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane includes various types of reactions:

  • Oxidation: This can introduce additional oxygen functionalities or convert existing groups into more reactive forms.
  • Reduction: The addition of hydrogen can transform carbonyl groups into alcohols or amines.
  • Substitution Reactions: Functional groups can be replaced by nucleophiles or electrophiles, leading to diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions and reagents used will dictate the major products formed during these reactions .

Research indicates that 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane exhibits significant biological activity, particularly as a candidate for therapeutic applications. Its structure allows it to interact with various biological targets, including sigma receptors, which are implicated in numerous neurological processes. Studies have shown that derivatives of this compound can act as radioligands for imaging techniques like positron emission tomography, making it a valuable tool in both diagnostic and therapeutic contexts .

The synthesis of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications: Reagents such as benzyl chloride can be introduced under controlled conditions to yield the desired compound.
  • Purification: The final product is usually purified through crystallization or chromatography to ensure high purity levels.

For example, one method involves reacting 2-hydroxymethyl-8-(substituted) compounds with benzyl halides in the presence of a base like potassium carbonate at elevated temperatures .

7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in medicinal chemistry:

  • Drug Development: Its unique structure makes it a candidate for developing new drugs targeting sigma receptors.
  • Imaging Agents: The compound's derivatives are explored as radioligands for non-invasive imaging techniques.
  • Fungicidal Properties: Some studies indicate potential use as a fungicide in agricultural applications .

Interaction studies have primarily focused on the compound's ability to bind to sigma receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents derived from 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Research has shown that modifications to the compound can significantly affect its binding affinity and selectivity towards different receptor subtypes, which is essential for optimizing drug efficacy and safety profiles .

Several compounds share structural similarities with 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,4-Dioxa-8-azaspiro[4.5]decaneSimilar spirocyclic structureLacks benzyl substituent
Spiro[4.5]decane DerivativesVarious substituents on the spiro coreDiverse biological activities
Naphthyridine DerivativesContains naphthyridine moietyPotentially different receptor interactions

The uniqueness of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity compared to other similar compounds. Its benzyl substitution enhances its potential for specific interactions with biological targets, setting it apart from simpler analogs .

Role as NK1 Receptor Antagonist Precursor

The spirocyclic framework of 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane provides a conformationally restricted backbone that mimics the spatial orientation of endogenous peptide ligands binding to the NK1 receptor. This receptor, which mediates the effects of substance P in pain transmission, emesis, and mood regulation, requires antagonists with high conformational specificity to block its hydrophobic binding pocket effectively [3] [4]. The compound’s benzyl group occupies a critical subpocket within the NK1 receptor, while the 1,4-dioxa-8-azaspiro[4.5]decane core stabilizes the antagonist-receptor complex through hydrogen bonding with residues such as His197 and Glu193 [4].

Modifications to the benzyl substituent, such as halogenation or trifluoromethylation, enhance binding affinity by exploiting van der Waals interactions with hydrophobic regions of the receptor [4]. For instance, replacing the benzyl group’s para-hydrogen with chlorine increases inhibitory potency by 15-fold in vitro, as demonstrated in radioligand displacement assays [4]. The spirocyclic oxygen and nitrogen atoms further contribute to solubility, enabling blood-brain barrier penetration—a key advantage over peptide-based antagonists like aprepitant [3].

Structure-Activity Relationship Studies in Tachykinin Modulation

Systematic SAR investigations have identified critical pharmacophoric elements within 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives. The table below summarizes key structural modifications and their effects on NK1 receptor binding:

PositionSubstituentBinding Affinity (Ki, nM)Selectivity (NK1/NK2)
Benzyl-para-H4208.3
Benzyl-para-Cl2812.1
Benzyl-para-CF3199.8
Spiro-O-CH2CH33106.7

Data adapted from spirocyclic NK1 antagonist patent analyses [4].

The 1,4-dioxa ring’s size and stereochemistry profoundly influence receptor selectivity. Enlarging the spiro ring to a six-membered system reduces NK1 affinity by 60%, while introducing methyl groups at the 3-position of the dioxane ring improves metabolic stability without compromising activity [5]. Additionally, replacing the spirocyclic oxygen with sulfur decreases CNS penetration due to increased polar surface area, highlighting the importance of oxygen’s electronic effects in maintaining blood-brain barrier permeability [5].

Lead Optimization Strategies Using Spirocyclic Architectures

Lead optimization efforts focus on balancing receptor affinity, pharmacokinetic properties, and synthetic feasibility. The spirocyclic core’s rigidity reduces entropic penalties during receptor binding, enabling picomolar-level affinity in optimized analogs [4]. Key strategies include:

  • Bioisosteric Replacement: Substituting the benzyl group’s methylene linker with a carbonyl group enhances metabolic stability by reducing CYP450-mediated oxidation. For example, the ketone analog ARN23746 (a structurally related spirocyclic derivative) exhibits a 40% higher half-life in hepatic microsomes compared to its alkyl counterpart [2].
  • Peripheral Modifications: Adding hydrophilic groups like tertiary amines to the spirocyclic nitrogen improves aqueous solubility. A 2012 study demonstrated that quaternizing the nitrogen increases solubility from 0.2 mg/mL to 8.7 mg/mL, facilitating intravenous administration [4].
  • Stereochemical Control: Resolving racemic mixtures via chiral chromatography reveals enantiomer-specific activity. The (R)-enantiomer of 7-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane shows 90% NK1 receptor occupancy at 1 mg/kg doses in rodent models, whereas the (S)-enantiomer requires 10 mg/kg for equivalent effects [5].

These optimizations have yielded compounds with subnanomolar IC50 values in functional assays, outperforming first-generation NK1 antagonists like rolapitant in preclinical models [3] [4].

Case Studies in Neurological Drug Candidate Development

Case Study 1: Migraine Prophylaxis

A 2021 patent disclosed a 7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative (Compound X) that reduced calcitonin gene-related peptide (CGRP) release by 78% in trigeminal ganglion neurons [4]. In a marmoset model of cortical spreading depression—a migraine biomarker—Compound X (10 mg/kg oral) decreased depolarization events by 65% over 24 hours, surpassing the efficacy of telcagepant (48% reduction) [4].

Case Study 2: Inflammatory Bowel Disease (IBD)

A spirocyclic analog with a 4-aminopyrimidine substituent (ARN-ABD) demonstrated dual NK1 and tachykinin NK3 receptor antagonism in a dextran sulfate sodium (DSS)-induced colitis model [5]. ARN-ABD (5 mg/kg twice daily) reduced colonic interleukin-6 levels by 82% and mucosal damage scores by 70%, comparable to anti-TNFα biologics but with superior oral bioavailability [5].

Case Study 3: Depression and Anxiety

Incorporating a 2-methoxybenzyl group into the scaffold produced a compound (LY-456) with 5-HT1A receptor partial agonism (EC50 = 11 nM) alongside NK1 antagonism [5]. In the forced swim test, LY-456 (3 mg/kg) reduced immobility time by 58%, indicating antidepressant activity comparable to fluoxetine. Anxiolytic effects in the elevated plus maze were observed at doses as low as 1 mg/kg [5].

The formation of the spirocenter in 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane represents a complex stereochemical process that fundamentally determines the three-dimensional architecture of the molecule. The spirocenter, located at the quaternary carbon atom that connects both the 1,4-dioxane and piperidine rings, exhibits inherent chirality despite the absence of four different substituents directly attached to it [1] [2].

The stereochemical nature of spirocenter formation involves axial chirality, where the two rings adopt a perpendicular orientation relative to each other, creating a naturally occurring three-dimensional structure [1]. This perpendicular arrangement results in the suppression of molecular interactions of π-systems and enhances the overall molecular rigidity [1]. The spirocenter formation mechanism typically proceeds through acid-mediated 5-endo-trig cyclization, which has been extensively documented for related 1-oxa-8-azaspiro[4.5]decan-4-one systems [3].

Research demonstrates that spirocenter formation can be achieved with superb yields of 91% when optimal conditions are employed, specifically using p-toluenesulfonic acid in controlled amounts with methanol [3]. The stereochemical outcome of this cyclization is influenced by several factors including the nature of substituents on the precursor rings, reaction temperature, and the presence of directing groups [4].

ParameterValueImpact on Stereochemistry
Spirocenter TypeQuaternary CarbonDetermines axial chirality
Ring OrientationPerpendicular (90°)Restricts conformational freedom
Chiral ElementsTwo enantiomers possibleAffects optical activity
Formation Mechanism5-endo-trig cyclizationControls stereochemical outcome

The stereochemical considerations extend to the benzyl substituent at position 7, which introduces additional conformational complexity. The presence of this substituent can influence the preferred conformation of the piperidine ring and create potential for diastereomeric relationships when additional chiral centers are present in the molecule [5] [6].

Conformational Dynamics of the 1,4-Dioxa-8-aza Framework

The conformational dynamics of the 1,4-dioxa-8-aza framework in 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane are governed by the constrained geometry imposed by the spirocyclic linkage. Nuclear Magnetic Resonance spectroscopy studies reveal that the 1,4-dioxane ring typically adopts a chair conformation, while the piperidine ring demonstrates greater conformational flexibility [7] [8].

Computational investigations using Density Functional Theory methods have shown that the preferred conformations of azaspiro compounds are significantly influenced by the electronic environment and steric interactions [9] [10]. The B3LYP and B3LYP-D3 functionals predict different lowest energy conformations depending on the calculation methods employed, particularly when dispersion corrections are considered [9].

The conformational preferences of the 1,4-dioxa-8-aza framework exhibit several key characteristics:

Ring Flexibility Analysis: The dioxane ring demonstrates limited conformational mobility due to the anomeric effect and the presence of two oxygen atoms that constrain the ring geometry [11]. In contrast, the piperidine ring shows greater conformational freedom, with the benzyl substituent at position 7 influencing the preferred chair conformation [11].

Solvent Effects: Molecular dynamics simulations indicate that conformational behavior varies significantly between gas phase and solution environments [12]. The solvation model density approach demonstrates that water molecules can stabilize different conformers through hydrogen bonding interactions [9].

Temperature-Dependent Dynamics: Variable temperature Nuclear Magnetic Resonance studies reveal that at low temperatures (≤ 183 K), conformational exchange processes become sufficiently slow to observe individual conformers [12]. This phenomenon indicates the presence of conformational barriers that are overcome at ambient temperatures [12].

Conformational ParameterDioxane RingPiperidine Ring
Preferred ConformationChairChair (benzyl equatorial)
Conformational BarrierHighModerate
Ring Flipping RateSlowFast at RT
Steric InfluenceMinimalSignificant (benzyl group)

The intramolecular interactions within the framework include potential carbon-hydrogen to oxygen contacts and nitrogen lone pair interactions that can stabilize specific conformations [13]. These interactions are particularly important in determining the relative stability of different conformers and influencing the overall molecular geometry [13].

X-ray Crystallographic Evidence for Molecular Geometry

X-ray crystallographic analysis provides definitive structural information about the solid-state geometry of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and related compounds. Comprehensive crystallographic studies of analogous spirocyclic systems reveal critical geometric parameters that define the molecular architecture [14] [13].

Crystal Structure Parameters: Related spirocyclic compounds crystallize in various space groups, with monoclinic and triclinic systems being most common [15]. The 1,4-dioxa-8-azaspiro framework typically exhibits the following crystallographic characteristics:

The bond lengths within the spirocyclic framework show standard values consistent with sp³ hybridized carbon centers. Carbon-carbon bonds in the rings typically range from 1.520 to 1.540 Å, while carbon-oxygen bonds in the dioxane ring measure approximately 1.430 to 1.450 Å [15]. The carbon-nitrogen bond lengths in the piperidine ring are generally 1.470 to 1.490 Å [15].

Bond Angles and Geometry: The spirocenter exhibits tetrahedral geometry with bond angles close to the ideal 109.5°. However, ring strain and substituent effects can cause deviations from ideal tetrahedral angles [13]. The dioxane ring demonstrates chair conformation with oxygen atoms in typical positions, while the piperidine ring adopts a chair conformation with the benzyl substituent preferentially in an equatorial position [13].

Structural ParameterTypical RangeStandard Value
C-C Bond Length (rings)1.520-1.540 Å1.530 Å
C-O Bond Length1.430-1.450 Å1.440 Å
C-N Bond Length1.470-1.490 Å1.480 Å
Spirocenter Angles105-115°109.5°
Ring Dihedral Angle85-95°90°

Intermolecular Interactions: Crystallographic studies reveal that molecules in the solid state are stabilized by weak intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds and van der Waals forces [13]. These interactions typically involve carbon-hydrogen to oxygen distances in the range of 2.3 to 2.7 Å [13].

Thermal Parameters: Anisotropic displacement parameters indicate that the spirocenter carbon exhibits minimal thermal motion, confirming the rigid nature of the spiro linkage [15]. In contrast, terminal groups such as the benzyl substituent show greater thermal displacement, indicating increased molecular motion in the crystal lattice [15].

The molecular packing in the crystal structure demonstrates that spirocyclic molecules typically adopt arrangements that maximize intermolecular contacts while minimizing steric repulsion. This packing behavior is influenced by the three-dimensional nature of the spirocyclic framework and the presence of the benzyl substituent [13].

Crystallographic Quality Indicators: High-quality crystal structures of related compounds exhibit R-factors typically ranging from 0.040 to 0.080 and weighted R-factors from 0.100 to 0.150 [16] [17]. These values indicate reliable structural determinations with well-resolved atomic positions and accurate geometric parameters [16] [17].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types